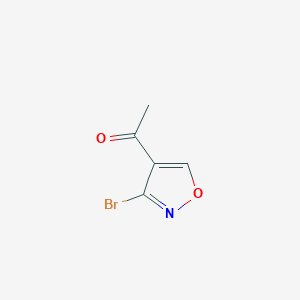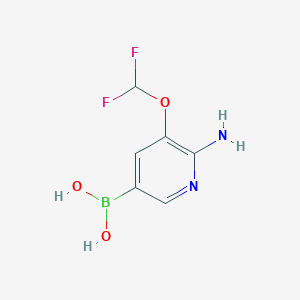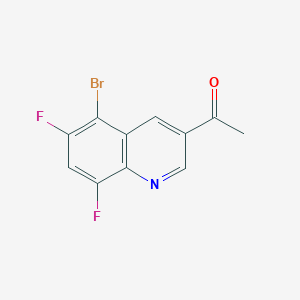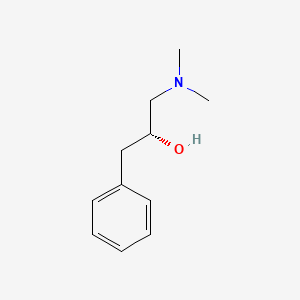
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is a chiral compound with a molecular formula of C11H17NO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-phenylpropan-2-one using a chiral reducing agent to ensure the formation of the (2R) enantiomer. The reaction is usually carried out in the presence of a catalyst such as Raney nickel or palladium on carbon, under hydrogenation conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-phenylpropan-2-one, while reduction can yield 3-phenylpropan-2-ol .
Applications De Recherche Scientifique
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs for the treatment of neurological disorders.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the specific pathway involved. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-(dimethylamino)-3-phenylpropan-2-ol
- 1-(dimethylamino)-2-phenylpropan-2-ol
- 1-(dimethylamino)-3-phenylpropan-1-ol
Uniqueness
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomer is often preferred in pharmaceutical applications due to its higher efficacy and lower side effects compared to its (2S) counterpart .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-11(13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1 |
Clé InChI |
FJTKLVBCDXULJP-LLVKDONJSA-N |
SMILES isomérique |
CN(C)C[C@@H](CC1=CC=CC=C1)O |
SMILES canonique |
CN(C)CC(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
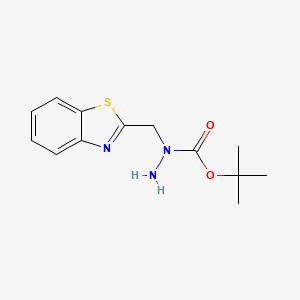

![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)

